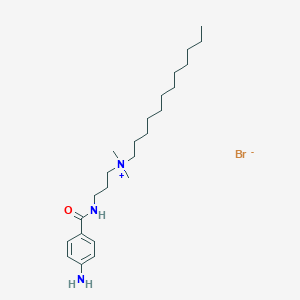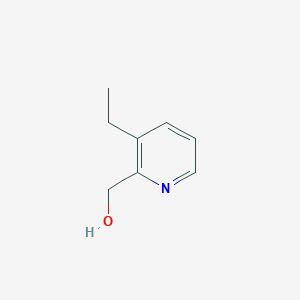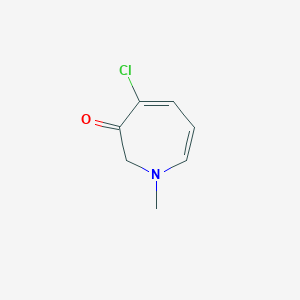![molecular formula C9H9NO2 B034468 8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-on CAS No. 102065-94-1](/img/structure/B34468.png)
8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-on
Übersicht
Beschreibung
8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound with diverse applications in scientific research. This compound is also known as MBO or 8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-one. The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthese von neuartigen aromatischen Ester-basierten Polybenzoxazinen
Ein neues Benzoxazin-Monomer, Terephthalsäure-bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethylester (TMBE) mit Bis-Ester-Gruppen, wurde durch eine einfache Veresterungsreaktion von Terephthaloylchlorid und 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-Ethanol (MB-OH) synthetisiert. Dieses Monomer wird verwendet, um ein vernetztes Polybenzoxazin (PTMBE) zu erzeugen, das eine hervorragende thermische Stabilität und Flexibilität aufweist .
TFA-katalysierte Tandemreaktion
Die Verbindung wurde in einer TFA-katalysierten Synthese von 3-Aryl-2H-benzo[b][1,4]oxazin-2-onen über eine Tandemreaktion von Benzo[d]oxazolen mit 2-Oxo-2-arylessigsäuren eingesetzt. Es hat sich gezeigt, dass diese Transformation mit einer großen Bandbreite an funktionellen Gruppen kompatibel ist .
Design, Synthese und Bewertung neuartiger Verbindungen
Die Verbindung wurde beim Design, der Synthese und der Bewertung neuartiger Verbindungen verwendet, die auf Histondeacetylasen abzielen .
Wirkmechanismus
Eigenschaften
IUPAC Name |
8-methyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)12-5-8(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYJSYBBLSIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556951 | |
| Record name | 8-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102065-94-1 | |
| Record name | 8-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
